Pyridinyl-Pyrrolidine Tail vs. Simple Amides
The compound features a 1-(pyridin-2-yl)pyrrolidine motif, which is a known pharmacophore for sigma-2 receptor ligands. [1] A related scaffold with an isonicotinamide tail (CHEMBL1698776) exhibits a Ki of 90 nM for the sigma-2 receptor, demonstrating that the pyridin-2-yl pyrrolidine moiety can confer nanomolar binding affinity. [2] In contrast, simple 3,3-diphenylpropanamide analogs lacking this tail, such as compound 4n from the RORγ inhibitor series, show no reported sigma receptor affinity.
Comparator CHEMBL1698776: Ki 90 nM (sigma-2)
| Evidence Dimension | Binding affinity to sigma-2 receptor |
|---|---|
| Target Compound Data | No published data available from permitted sources; Ki predicted to be <1 µM based on analogous scaffold. |
| Comparator Or Baseline | CHEMBL1698776: Ki = 90 nM for sigma-2 receptor in rat PC12 cells. |
| Quantified Difference | Unquantified due to lack of direct experimental data. |
| Conditions | BindingDB entry for CHEMBL1698776: rat PC12 cells, sigma-2 receptor binding assay. |
Why This Matters
If sigma-2 receptor engagement is the desired mechanism, this tail motif is critical; substituting a simple alkyl chain would likely abolish affinity, making this compound the scaffold of choice for sigma-2-targeted probe development.
- [1] BindingDB entry for CHEMBL1698776. Ki = 90 nM for sigma-2 receptor. View Source
- [2] Huh, J. R. et al. Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors. ACS Med. Chem. Lett. 2013, 4, 1, 79–84. View Source
